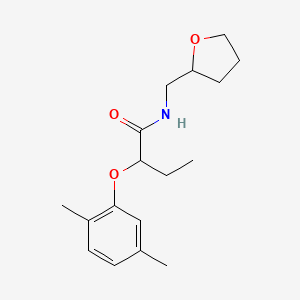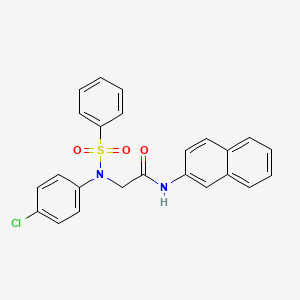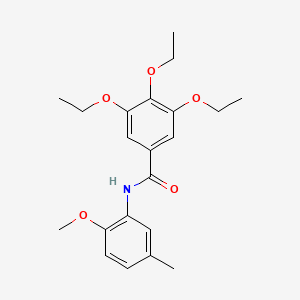![molecular formula C22H27N3O B5966068 (4-ethylbenzyl){1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amine](/img/structure/B5966068.png)
(4-ethylbenzyl){1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-ethylbenzyl){1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amine, also known as EMPEA, is a novel compound that has attracted the attention of researchers due to its potential therapeutic effects. EMPEA is a synthetic compound that belongs to the family of pyrazole derivatives and has been shown to possess a wide range of biological activities.
Mécanisme D'action
The mechanism of action of (4-ethylbenzyl){1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amine is not fully understood, but it is believed to act on multiple pathways in the body. (4-ethylbenzyl){1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amine has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and to activate the NF-κB pathway. (4-ethylbenzyl){1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amine has also been shown to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation and pain.
Biochemical and physiological effects:
(4-ethylbenzyl){1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amine has been shown to have a number of biochemical and physiological effects. (4-ethylbenzyl){1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amine has been shown to reduce inflammation and pain in animal models of disease, and to increase bone formation and regeneration. (4-ethylbenzyl){1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amine has also been shown to have a positive effect on the immune system, increasing the production of T cells and natural killer cells.
Avantages Et Limitations Des Expériences En Laboratoire
(4-ethylbenzyl){1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amine has a number of advantages for lab experiments. (4-ethylbenzyl){1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amine is a synthetic compound, which means that it can be produced in large quantities and with high purity. (4-ethylbenzyl){1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amine is also relatively stable, which makes it easier to handle in the lab. However, there are also some limitations to using (4-ethylbenzyl){1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amine in lab experiments. (4-ethylbenzyl){1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amine is a relatively new compound, and there is still much that is not known about its properties and effects. Additionally, the synthesis of (4-ethylbenzyl){1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amine is a multi-step process that requires specialized equipment and expertise.
Orientations Futures
There are a number of future directions for research on (4-ethylbenzyl){1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amine. One area of interest is the development of more efficient synthesis methods for (4-ethylbenzyl){1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amine. Another area of interest is the study of the pharmacokinetics and pharmacodynamics of (4-ethylbenzyl){1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amine, which will help to determine the optimal dosage and administration route for this compound. Additionally, further research is needed to fully understand the mechanism of action of (4-ethylbenzyl){1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amine, and to identify potential therapeutic applications for this compound.
Méthodes De Synthèse
The synthesis of (4-ethylbenzyl){1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amine involves the reaction of 4-methoxyphenylhydrazine with 4-ethylbenzaldehyde to form 1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one. This intermediate is then reacted with 1-(bromomethyl)-4-ethylbenzene to form (4-ethylbenzyl){1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amine. The synthesis of (4-ethylbenzyl){1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amine is a multi-step process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
(4-ethylbenzyl){1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amine has been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. (4-ethylbenzyl){1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amine has been studied in vitro and in vivo, and has shown promising results in various animal models of disease. (4-ethylbenzyl){1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amine has also been shown to have a positive effect on bone formation and regeneration, making it a potential therapeutic agent for bone-related diseases.
Propriétés
IUPAC Name |
N-[(4-ethylphenyl)methyl]-1-[1-(4-methoxyphenyl)-5-methylpyrazol-4-yl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O/c1-5-18-6-8-19(9-7-18)14-23-16(2)22-15-24-25(17(22)3)20-10-12-21(26-4)13-11-20/h6-13,15-16,23H,5,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNOLOYBJADENA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC(C)C2=C(N(N=C2)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(1'-benzyl-1,4'-bipiperidin-4-yl)-1H-pyrazol-5-yl]tetrahydro-3-furancarboxamide](/img/structure/B5965991.png)
![2-methyl-4-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]quinoline](/img/structure/B5965997.png)

![1-allyl-5-[(4-methoxy-1-naphthyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5966012.png)

![N-benzyl-1-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-N-methyl-3-piperidinamine](/img/structure/B5966016.png)
![3-(4-fluorophenyl)-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)propanamide](/img/structure/B5966021.png)
![5-(3-fluorophenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B5966042.png)

![N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-4-quinolinecarboxamide](/img/structure/B5966063.png)
![2-[1-cyclohexyl-4-(cyclopropylmethyl)-2-piperazinyl]ethanol](/img/structure/B5966070.png)
![N'-[(4-bromo-3-methylphenoxy)acetyl]-3-chlorobenzohydrazide](/img/structure/B5966077.png)
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B5966084.png)
![2-bromo-4-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol](/img/structure/B5966085.png)